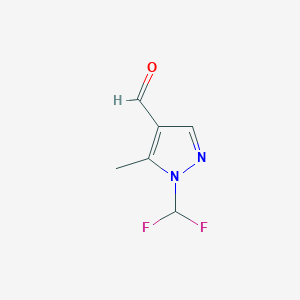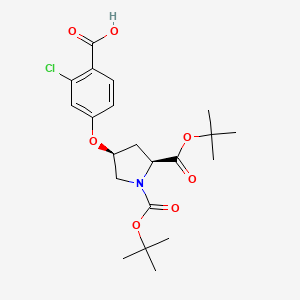
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl groups and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butoxycarbonyl Groups: The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Chlorobenzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with 2-chlorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to modify the benzoic acid moiety.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzoic acid moiety.
Substitution: Substituted derivatives of the chlorobenzoic acid moiety.
Scientific Research Applications
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-benzoic acid: Lacks the chlorine atom on the benzoic acid moiety.
4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-methylbenzoic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C21H28ClNO7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[(3S,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C21H28ClNO7/c1-20(2,3)29-18(26)16-10-13(11-23(16)19(27)30-21(4,5)6)28-12-7-8-14(17(24)25)15(22)9-12/h7-9,13,16H,10-11H2,1-6H3,(H,24,25)/t13-,16-/m0/s1 |
InChI Key |
HTVYBNGIZGLDAM-BBRMVZONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


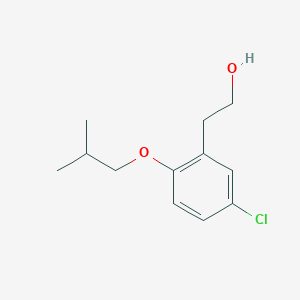

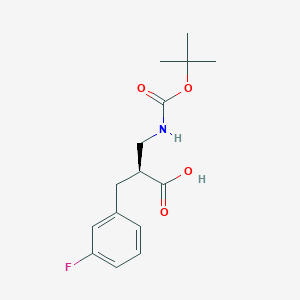
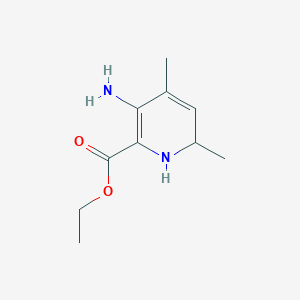
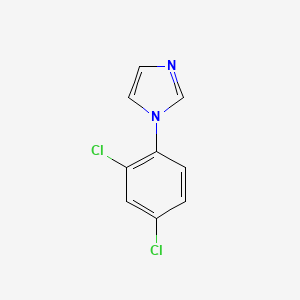
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
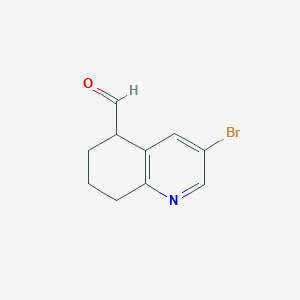
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
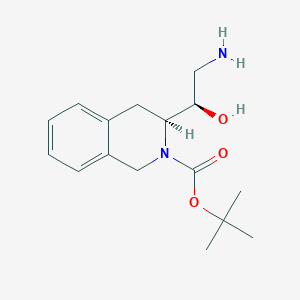
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
